![molecular formula C24H14ClN3O2 B2581271 (E)-6-chloro-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 406475-24-9](/img/structure/B2581271.png)

(E)-6-chloro-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

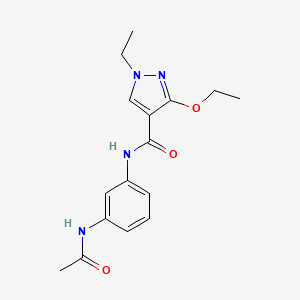

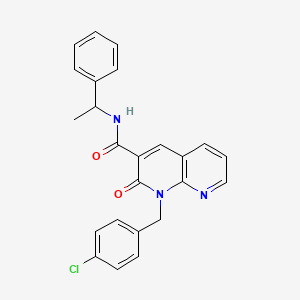

The compound is likely an organic molecule with a complex structure, including a benzene ring, an isoquinoline group, and a diazenyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzene and isoquinoline rings are aromatic, meaning they have a special stability due to the delocalization of electrons. The diazenyl group could potentially introduce some interesting electronic effects .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and functional groups. For example, the presence of the benzene and isoquinoline rings in this compound could influence its solubility, melting point, and other properties .Wissenschaftliche Forschungsanwendungen

Cyclin-Dependent Kinase Inhibition for Antitumor Activity

A novel class of compounds, including derivatives of isoquinoline-1,3-dione, has been discovered to act as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4) over CDK2 and CDK1. These findings suggest potential antitumor applications by targeting CDK4, which plays a crucial role in cell cycle regulation (Tsou et al., 2009).

Synthesis and Growth Inhibitory Potency of Combi-Molecules

Research on combi-molecules, specifically targeting poly(adenosine diphosphate ribose) polymerase (PARP) and damaging DNA, has shown significant growth inhibitory activity. Such molecules are designed for delayed hydrolysis to improve stability, suggesting potential in cancer therapy (Mouhri et al., 2017).

Applications in Thermally Activated Delayed Fluorescence

The benzoisoquinoline-1,3-dione acceptor moiety has been utilized in the development of red thermally activated delayed fluorescent (TADF) emitters. These findings highlight the potential for using such compounds in the optimization of red TADF devices, contributing to advancements in materials for optoelectronic applications (Yun & Lee, 2017).

Selective Targeting of Breast Cancer

A naphthalimide analogue has been identified as a highly potent and selective molecule for targeting breast cancer. This selectivity is mediated via the aryl hydrocarbon receptor (AHR) pathway, indicating a novel approach for targeting specific cancer types (Gilbert et al., 2020).

Fluorescence Studies for Bioimaging

Studies on the fluorescence quenching and enhancement by H-bonding interactions in nitrogen-containing fluorophores have provided insights into their potential applications in bioimaging and molecular sensing. These findings contribute to the understanding of how molecular structure influences fluorescence behavior, which is crucial for designing effective fluorescent probes (Tamuly et al., 2006).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-chloro-2-(4-phenyldiazenylphenyl)benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14ClN3O2/c25-21-14-13-20-22-18(21)7-4-8-19(22)23(29)28(24(20)30)17-11-9-16(10-12-17)27-26-15-5-2-1-3-6-15/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPXBRSHVYHWOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C4=C5C(=C(C=C4)Cl)C=CC=C5C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201040607 |

Source

|

| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-chloro-2-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201040607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

406475-24-9 |

Source

|

| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-chloro-2-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201040607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2581188.png)

![methyl 3-(methylcarbamoyl)-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2581191.png)

![4-(1-methyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2581192.png)

![2-((3-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2581201.png)

![2-(ethylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2581205.png)

![5-[3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl]-1,2,5-dithiazepane](/img/structure/B2581207.png)

![(Z)-N-cyclohexyl-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)acetamide](/img/structure/B2581208.png)